![molecular formula C29H22BrNO6 B11154253 N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine](/img/structure/B11154253.png)
N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-phenylalanine
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Overview
Description
2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core furo[3,2-g]chromen structure, followed by the introduction of the bromophenyl and methyl groups. The final steps involve the acetylation and amidation reactions to attach the acetamido and phenylpropanoic acid moieties. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings allows for electrophilic aromatic substitution reactions, where oxidizing agents can introduce additional functional groups.
Reduction: The carbonyl groups in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated aromatic rings, such as the bromophenyl group, can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers, due to its rigid and planar structure.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other furo[3,2-g]chromen derivatives and bromophenyl-containing molecules. Compared to these compounds, 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Other similar compounds might include:
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.
Properties
Molecular Formula |
C29H22BrNO6 |
---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
(2R)-2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H22BrNO6/c1-16-20-12-22-23(18-7-9-19(30)10-8-18)15-36-25(22)14-26(20)37-29(35)21(16)13-27(32)31-24(28(33)34)11-17-5-3-2-4-6-17/h2-10,12,14-15,24H,11,13H2,1H3,(H,31,32)(H,33,34)/t24-/m1/s1 |
InChI Key |
SIOGJNCABIQLCQ-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)N[C@H](CC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NC(CC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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